1-[(2,2-dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene
Description
1-[(2,2-Dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C({12})H({13})Cl({2})NO({4}) This compound features a dichlorocyclopropyl group attached to a benzene ring that is substituted with methoxy and nitro groups
Properties
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4/c1-18-10-4-7(3-8-6-12(8,13)14)9(15(16)17)5-11(10)19-2/h4-5,8H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMFEURTWCABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2CC2(Cl)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene typically involves multiple steps:
Formation of the Dichlorocyclopropyl Group: The dichlorocyclopropyl group can be synthesized by reacting a suitable alkene with dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide.
Attachment to Benzene Ring: The dichlorocyclopropyl group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation of hydroxy groups on the benzene ring, typically using methyl iodide and a base like potassium carbonate.
Nitration: The nitro group is introduced through nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
1-[(2,2-Dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,2-dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2,2-Dichlorocyclopropyl)methyl]-2-methyl-1H-benzimidazole: Similar in structure but with a benzimidazole ring instead of a benzene ring.
4,5-Dimethoxy-2-nitrobenzyl chloride: Lacks the dichlorocyclopropyl group but has similar methoxy and nitro substitutions.
Uniqueness
1-[(2,2-Dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene is unique due to the presence of both the dichlorocyclopropyl group and the combination of methoxy and nitro groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
